

Application Note: Morpholine-Based PET Tracers for Adrenergic Receptor Imaging

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Compound of Interest

Compound Name: 2-(2-Methoxyphenyl)morpholine

CAS No.: 1001940-35-7

Cat. No.: B1614134

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Executive Summary & Technical Context[1][2][3][4][5][6]

The Norepinephrine Transporter (NET) is a critical component of the sympathetic nervous system, responsible for the reuptake of norepinephrine (NE) from the synaptic cleft.[1][2] Dysregulation of NET is implicated in Major Depressive Disorder (MDD), ADHD, Parkinson's Disease, and Alzheimer's Disease.

While the user query specifies **2-(2-Methoxyphenyl)morpholine**, it is critical to clarify the structural nomenclature in the context of PET imaging:

- The Pharmacophore: **2-(2-Methoxyphenyl)morpholine** represents a simplified core scaffold.
- The Active Tracer: The clinically validated PET tracer utilizing this morpholine scaffold for adrenergic imaging is (S,S)-[¹¹C]MeNER (also known as [¹¹C]MRB). This molecule is the O-methylated analog of the antidepressant Reboxetine.

This guide details the use of [¹¹C]MeNER, the gold-standard morpholine-based radioligand for quantifying NET density in vivo.

Scientific Mechanism & Tracer Design

Structural Logic

[¹¹C]MeNER is designed to improve upon the pharmacokinetics of [¹¹C]Reboxetine. The substitution of the ethoxy group (in Reboxetine) with a [¹¹C]methoxy group provides two advantages:

- **Metabolic Stability:** Reduces the rate of rapid metabolism seen with longer alkyl chains.
- **Binding Affinity:** The (S,S)-enantiomer exhibits nanomolar affinity () and high selectivity for NET over the Serotonin Transporter (SERT) and Dopamine Transporter (DAT).

Mechanism of Action

Upon intravenous injection, [¹¹C]MeNER crosses the Blood-Brain Barrier (BBB) and binds reversibly to the NET on presynaptic adrenergic neurons. The radioactive signal, quantified via PET, correlates linearly with NET density (

).

Signal Pathway Diagram

The following diagram illustrates the tracer's journey from synthesis to synaptic binding.



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Caption: Workflow from precursor methylation to specific binding at the Norepinephrine Transporter.

Experimental Protocols

Radiosynthesis of [¹¹C]MeNER

Objective: Synthesize [^{11}C]MeNER with high specific activity (>37 GBq/ μmol) suitable for clinical imaging.

Materials:

- Precursor: (S,S)-Desmethyl-MeNER (free base).
- Reagent: [^{11}C]Methyl Iodide ([^{11}C]CH $_3$ I) or [^{11}C]Methyl Triflate ([^{11}C]MeOTf).
- Solvent: Dimethylformamide (DMF) or DMSO.
- Base: 0.5N NaOH or Tetrabutylammonium hydroxide (TBAH).

Step-by-Step Protocol:

- Cyclotron Production: Generate [^{11}C]CO $_2$ via the $^{14}\text{N}(p,\alpha)^{11}\text{C}$ reaction. Convert to [^{11}C]CH $_3$ I via the gas-phase method.
- Precursor Preparation: Dissolve 0.5–1.0 mg of (S,S)-Desmethyl-MeNER in 300 μL of anhydrous DMF. Add 3–5 μL of 0.5N NaOH.
- Labeling Reaction:
 - Trap [^{11}C]CH $_3$ I in the precursor solution at room temperature.
 - Heat the reaction vessel to 80°C for 2 minutes (if using [^{11}C]CH $_3$ I) or react at room temperature (if using [^{11}C]MeOTf).
- Purification:
 - Inject the crude mixture onto a semi-preparative HPLC column (e.g., Luna C18).
 - Mobile Phase: Acetonitrile:0.1M Ammonium Formate (45:55 v/v).
 - Flow Rate: 4-6 mL/min.
 - Collect the fraction corresponding to [^{11}C]MeNER (retention time approx. 8–10 min).
- Formulation:

- Dilute the collected fraction with water.[3]
- Pass through a C18 Sep-Pak cartridge.
- Wash with 10 mL water.
- Elute with 1 mL Ethanol followed by 10 mL Saline (0.9%).[3]
- Sterile filter (0.22 μ m) into the final product vial.

Quality Control (QC) Parameters

The final product must meet these release criteria before human/animal use:

Parameter	Specification	Method
Radiochemical Purity	> 95%	Analytical HPLC
Molar Activity	> 37 GBq/ μ mol (at EOS)	UV Absorbance (220 nm)
Chemical Purity	< 10 μ g precursor mass	Analytical HPLC
pH	4.5 – 7.5	pH strip/meter
Residual Solvents	DMF < 880 ppm, EtOH < 10%	Gas Chromatography

Imaging Protocol & Data Analysis

Subject Preparation

- Pre-treatment: Subjects should abstain from adrenergic medications (e.g., SNRIs, TCAs) for at least 5 half-lives of the drug to avoid occupancy competition.
- Anesthesia (Preclinical): Isoflurane (1.5–2%) is preferred over ketamine/xylazine, which can alter norepinephrine release.

PET Acquisition Workflow

- Positioning: Head-first supine. Ensure the field of view (FOV) covers the brainstem (Locus Coeruleus) and Thalamus.

- CT/MRI: Acquire a structural map for attenuation correction and anatomical localization.
- Injection: Bolus injection of 370–555 MBq (Humans) or 10–20 MBq (Rodents) of [¹¹C]MeNER.
- Dynamic Scan: Acquire emission data for 90 minutes in list mode.
 - Framing: 6x30s, 3x1min, 2x2min, 10x5min, 6x5min (Total: 90 min).

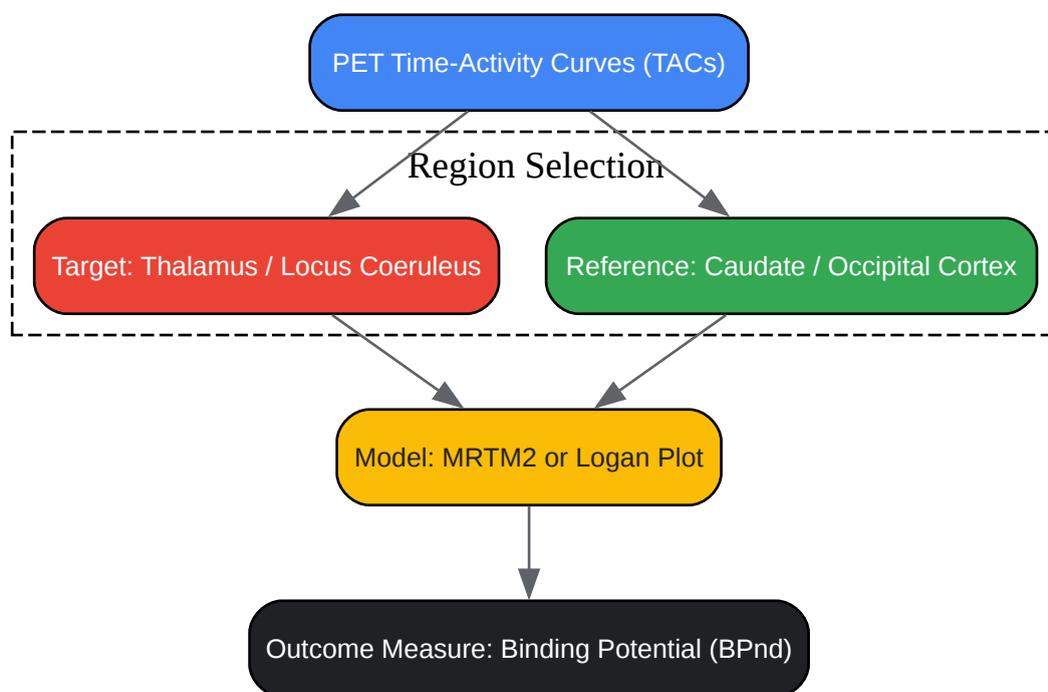
Kinetic Modeling & Quantification

NET density is low in the striatum, making the Caudate Nucleus or Striatum the preferred "pseudo-reference" region, although true NET-free regions are debated. The Occipital Cortex is also used but may contain sparse NET.

Recommended Model: Logan Graphical Analysis (Reversible binding) or Multilinear Reference Tissue Model (MRTM2).

Target Regions of Interest (ROIs):

- Locus Coeruleus (LC): Highest density (Source of NE neurons). Note: LC is small; requires high-resolution PET/MR fusion.
- Thalamus: High density, robust signal.
- Hypothalamus: Moderate density.



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Caption: Data processing pipeline for quantifying NET binding potential.

Troubleshooting & Critical Considerations

Defluorination vs. Methylation

While [^{18}F] analogs (e.g., [^{18}F]FMeNER-D2) exist, they often suffer from defluorination, leading to skull uptake that obscures brain signals. [^{11}C]MeNER avoids this issue but requires an on-site cyclotron due to the 20-minute half-life.

Specific Binding Ratios

[^{11}C]MeNER exhibits slow kinetics. Equilibrium may not be reached within a 90-minute scan in high-binding regions (LC).

- Solution: Use BPnd (Binding Potential) derived from reference tissue models rather than SUV (Standard Uptake Value).

Metabolite Analysis

In plasma, [^{11}C]MeNER is metabolized to polar species that do not cross the BBB. However, always verify metabolite fractions in arterial blood if performing full kinetic modeling (compartmental analysis).

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